4,4'-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride
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Overview
Description
4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride is a chemical compound with the molecular formula C16H16Cl2N4 It is a derivative of benzonitrile and contains two amino groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride typically involves the reaction of 4-cyanobenzaldehyde with (1R,2R)-1,2-diaminoethane. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, imine derivatives, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the nitrile groups can participate in interactions with other biomolecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile
- 4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzamide
- 4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzylamine
Uniqueness
4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
4-[(1R,2R)-1,2-diamino-2-(4-cyanophenyl)ethyl]benzonitrile;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4.2ClH/c17-9-11-1-5-13(6-2-11)15(19)16(20)14-7-3-12(10-18)4-8-14;;/h1-8,15-16H,19-20H2;2*1H/t15-,16-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAGWLKLBQQMPD-UWGSCQAASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C(C2=CC=C(C=C2)C#N)N)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C#N)[C@H]([C@@H](C2=CC=C(C=C2)C#N)N)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672619 |
Source
|
Record name | 4,4'-[(1R,2R)-1,2-Diaminoethane-1,2-diyl]dibenzonitrile--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117903-80-7 |
Source
|
Record name | 4,4'-[(1R,2R)-1,2-Diaminoethane-1,2-diyl]dibenzonitrile--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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